2-(3-Fluorosulfonyloxyphenyl)pyridine
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Overview
Description
2-(3-Fluorosulfonyloxyphenyl)pyridine is a chemical compound that features a pyridine ring substituted with a 3-fluorosulfonyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorosulfonyloxyphenyl)pyridine typically involves the introduction of a fluorosulfonyloxy group to a phenyl ring, which is then attached to a pyridine ring. One common method involves the reaction of 3-hydroxyphenylpyridine with fluorosulfonic acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification and crystallization to ensure the compound’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorosulfonyloxyphenyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenylpyridine derivative.
Scientific Research Applications
2-(3-Fluorosulfonyloxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorosulfonyloxyphenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the sulfonyloxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Fluorophenylpyridine: Similar structure but without the sulfonyloxy group, affecting its chemical reactivity and biological activity.
2-(3-Chlorosulfonyloxyphenyl)pyridine: Similar but with a chlorine atom instead of fluorine, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness: 2-(3-Fluorosulfonyloxyphenyl)pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals with specific biological activities.
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-17(14,15)16-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQBLLXSCBYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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